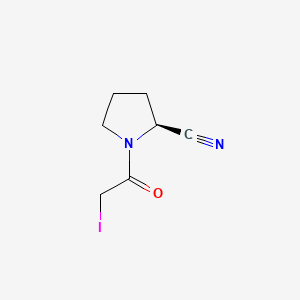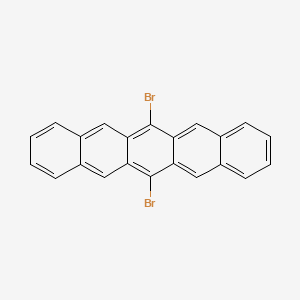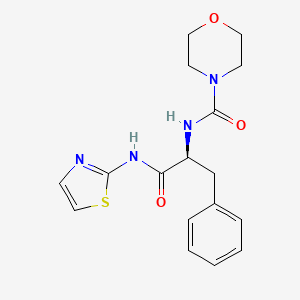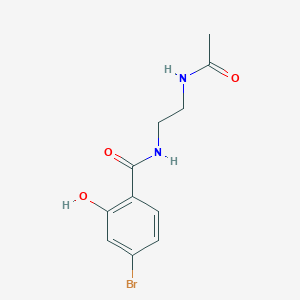
N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetamidoethyl group, a bromine atom, and a hydroxy group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-hydroxybenzoic acid and 2-aminoethylacetamide.
Amidation Reaction: The 4-bromo-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). This acid chloride is then reacted with 2-aminoethylacetamide in the presence of a base such as triethylamine to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane using suitable reagents.
Amidation and Esterification: The acetamido group can participate in further amidation or esterification reactions to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of N-(2-acetamidoethyl)-4-substituted-2-hydroxybenzamides.
Oxidation: Conversion to N-(2-acetamidoethyl)-4-bromo-2-ketobenzamide.
Reduction: Formation of N-(2-acetamidoethyl)-4-bromo-2-alkylbenzamide.
科学研究应用
N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide: shares structural similarities with other benzamide derivatives such as:
Uniqueness
- The presence of both the acetamidoethyl group and the bromine atom in this compound provides unique reactivity and potential biological activity compared to its analogs. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C11H13BrN2O3 |
|---|---|
分子量 |
301.14 g/mol |
IUPAC 名称 |
N-(2-acetamidoethyl)-4-bromo-2-hydroxybenzamide |
InChI |
InChI=1S/C11H13BrN2O3/c1-7(15)13-4-5-14-11(17)9-3-2-8(12)6-10(9)16/h2-3,6,16H,4-5H2,1H3,(H,13,15)(H,14,17) |
InChI 键 |
LEWDYJJPOJUXLE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCNC(=O)C1=C(C=C(C=C1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14896489.png)
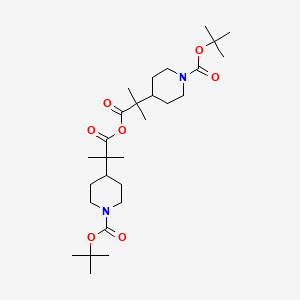
![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14896500.png)
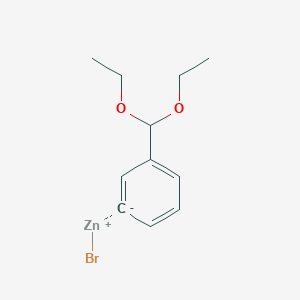
![2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14896504.png)

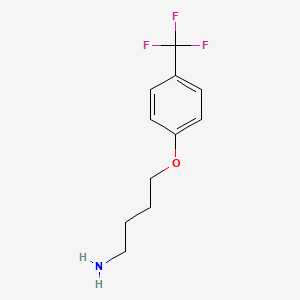
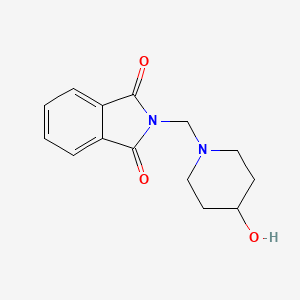
![N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14896545.png)
![6,7,8,9,9a,10,11,12,13,14-decahydro-5H-benzimidazo[2,1-e]acridine](/img/structure/B14896551.png)
